molecular formula C₂₈H₂₆N₄O₅ B560522 TBK1/IKK(epsilon)-IN-1 CAS No. 2058264-32-5

TBK1/IKK(epsilon)-IN-1

Cat. No.: B560522
CAS No.: 2058264-32-5
M. Wt: 498.53
InChI Key: QHZNENVHULXUOO-UHFFFAOYSA-N
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Description

TBK1/IKK(epsilon)-IN-1 is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases play crucial roles in the regulation of innate immune responses, inflammation, and cancer signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBK1/IKK(epsilon)-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Key Intermediates: This step often involves the use of starting materials such as substituted anilines or heterocyclic compounds. Reactions may include nitration, reduction, and cyclization.

    Coupling Reactions: The final step involves coupling the key intermediates with appropriate reagents to form the desired inhibitor. .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TBK1/IKK(epsilon)-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

TBK1/IKK(epsilon)-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

TBK1/IKK(epsilon)-IN-1 exerts its effects by inhibiting the catalytic activity of TBK1 and IKKε. These kinases are involved in the phosphorylation and activation of interferon regulatory factors (IRF3 and IRF7), which are crucial for the production of type I interferons. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and interferons, thereby modulating immune responses and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TBK1/IKK(epsilon)-IN-1

This compound is unique due to its high specificity and potency in inhibiting TBK1 and IKKε. This makes it a valuable tool for dissecting the roles of these kinases in various biological processes and diseases. Its effectiveness in modulating immune responses and reducing inflammation sets it apart from other similar compounds .

Properties

CAS No.

2058264-32-5

Molecular Formula

C₂₈H₂₆N₄O₅

Molecular Weight

498.53

IUPAC Name

6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3

InChI Key

QHZNENVHULXUOO-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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